Methyl,hydroxy(4-nitrophenyl)-(9ci)
Description
Methyl,hydroxy(4-nitrophenyl)-(9ci), systematically named Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (CAS: 13305-09-4), is an organic compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . It features a 4-nitrophenyl group attached to a hydroxy-substituted acetate backbone, esterified with a methyl group. The compound is commercially available with a purity of ≥98% and is utilized in research settings, likely as an intermediate in organic synthesis or pharmaceutical development .
Properties
Molecular Formula |
C7H6NO3 |
|---|---|
Molecular Weight |
152.13 g/mol |
InChI |
InChI=1S/C7H6NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,9H |
InChI Key |
PEDHNIYTYQYWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[CH]O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enenitrile
- Synonyms: 2-(hydroxy(4-nitrophenyl)methyl)acrylonitrile, 2-[hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile
- Molecular Formula: C10H8N2O3
- Molecular Weight: 204.18 g/mol
- Structural Features: Contains a hydroxy group (-OH), a 4-nitrophenyl aromatic ring, and a nitrile group (-CN) attached to an acrylonitrile backbone.
Analytical Data Supporting Preparation
| Analytical Technique | Observed Data | Interpretation |
|---|---|---|
| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Signals at δ 12.28 (s, 1H, OH), 7.56 (d, J=8.0 Hz, aromatic H), 6.73 (s, 1H), 6.66 (dd, J=8.0,1.0 Hz), 2.55 (s, 3H), 2.31 (s, 3H) | Confirms aromatic protons, hydroxy group, and methyl groups consistent with structure |
| [^13C NMR (100 MHz, CDCl3)](pplx://action/followup) | Peaks at 203.8, 162.3, 147.9, 130.5, 120.1, 118.2, 117.4, 26.2, 21.7 | Carbonyl and aromatic carbons, nitrile carbon signals consistent with expected structure |
| IR Spectroscopy | Bands at 3005, 1740, 1575, 1507, 1431, 1367, 1324, 1303, 1246 cm^-1 | Characteristic hydroxyl, nitro, nitrile, and aromatic absorptions |
| High-Resolution Mass Spectrometry (HRMS) | m/z calcd for C10H8N2O3 [M+Na]+: 204.18; found: 204.18 | Confirms molecular weight and formula |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Nucleophilic addition of acrylonitrile to 4-nitrobenzaldehyde | 4-Nitrobenzaldehyde, acrylonitrile | Base (NaOH, K2CO3) | Room temp to 50°C, ethanol/methanol solvent | 70-90% | Common, straightforward route |
| Hydroxylation of benzylic position | Intermediate from above | Mild oxidizing agent or aqueous base | Controlled temp, aqueous/organic mix | Moderate to high | Introduces hydroxy group |
| Use of bis(4-nitrophenyl) carbonate intermediate | Bis(4-nitrophenyl) carbonate, acrylonitrile derivative | Organic solvents, washing agents | Room temp, inert atmosphere | Variable | Useful for functional group manipulation |
Chemical Reactions Analysis
Types of Reactions
Methyl,hydroxy(4-nitrophenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl,hydroxy(4-nitrophenyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl,hydroxy(4-nitrophenyl)-(9ci) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with several nitroaromatic and hydroxy-ester derivatives. Below is a comparative analysis of its structural analogs:
Key Observations :
Physical and Spectral Properties
Melting Points and Stability:
- Erythro-5 : Melts at 96.1–96.5°C, while its diastereomer threo-5 melts at 140.2–140.7°C, highlighting the impact of stereochemistry on thermal stability .
NMR and MS Data:
- Threo-4k : ¹H-NMR signals at δ 2.24–2.30 (m, 1H) and δ 3.55 (s, 3H) confirm the presence of methyl ester and hydroxy groups. Its molecular ion peak (MS) at m/z 369 aligns with its formula .
- Compound 184 : ¹H-NMR shows aromatic protons (δ 8.10–8.30) from the nitro group and a hydroxy proton (δ 5.80) .
Reactivity Insights :
- The nitro group enhances electrophilic substitution resistance but may participate in reduction reactions to form amine derivatives.
- Ester groups in the target compound and analogs are susceptible to hydrolysis under acidic or basic conditions.
Q & A
Q. Basic
- Spectroscopy : UV-vis spectroscopy (λmax ~ 300–400 nm) is critical for tracking the nitro group’s electronic transitions . NMR (¹H/¹³C) resolves the hydroxy and methyl group environments, with aromatic protons appearing as doublets (δ 7.5–8.5 ppm) .
- Chromatography : Micellar electrokinetic chromatography (MEKC) with 30 mM tetraborate and 50 mM sodium taurodeoxycholate (pH 9.3) offers high resolution for nitroaromatic derivatives .
- Physical Properties : Predicted melting points (152–157°C) and polar surface area (PSA ≈ 95 Ų) aid in purity assessment .
How can researchers resolve contradictions in reported physical properties (e.g., melting points) of Methyl,hydroxy(4-nitrophenyl)-(9ci) derivatives?
Advanced
Discrepancies in melting points often arise from impurities or polymorphic forms. To address this:
Purity Verification : Use differential scanning calorimetry (DSC) with standardized heating rates.
Crystallography : Single-crystal X-ray diffraction (e.g., as used for anthracene-nitrophenyl hybrids) confirms molecular packing and polymorphism .
Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory for thermal stability) .
What strategies optimize the regioselectivity in multi-step syntheses involving Methyl,hydroxy(4-nitrophenyl)-(9ci) intermediates?
Q. Advanced
- Catalytic Control : Use Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic substitution on the 4-nitrophenyl ring .
- Protecting Groups : Temporarily block the hydroxy group with tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions during coupling steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group activation in SNAr reactions .
What are the stability considerations for storing Methyl,hydroxy(4-nitrophenyl)-(9ci) under laboratory conditions?
Q. Basic
- Storage : Keep in sealed, amber-glass containers at –20°C to prevent photodegradation. Avoid prolonged exposure to humidity, as nitro groups can hydrolyze under acidic conditions .
- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent explosive decomposition .
How does the electronic effect of the 4-nitrophenyl group influence the reactivity of Methyl,hydroxy(4-nitrophenyl)-(9ci) in nucleophilic reactions?
Advanced
The electron-withdrawing nitro group (-NO₂) meta-directs electrophilic attacks and stabilizes negative charges via resonance. This enhances the compound’s susceptibility to nucleophilic aromatic substitution (NAS) at the para position. For example, in Suzuki couplings, the nitro group increases the electrophilicity of the aryl halide, accelerating cross-coupling rates .
What computational approaches are used to predict the reactivity and spectroscopic properties of Methyl,hydroxy(4-nitrophenyl)-(9ci)?
Q. Basic
- DFT Calculations : Gaussian09 or ORCA software models HOMO-LUMO gaps (≈5–6 eV) to predict redox behavior .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMSO) .
- In Silico NMR : Tools like ACD/Labs predict ¹³C chemical shifts within ±2 ppm accuracy .
What are the mechanistic implications of using Methyl,hydroxy(4-nitrophenyl)-(9ci) in photoinduced electron transfer studies?
Advanced
The nitro group acts as an electron acceptor, facilitating charge-transfer (CT) complexes under UV irradiation. Time-resolved fluorescence spectroscopy reveals CT lifetimes of 10–100 ps, dependent on solvent polarity. This property is leveraged in designing organic photovoltaic (OPV) materials or photocatalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
